Cas no 1171923-36-6 (2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid)
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid structure](https://ja.kuujia.com/scimg/cas/1171923-36-6x500.png)
2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid 化学的及び物理的性質
名前と識別子
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- 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid
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- MDL: MFCD12546674
- インチ: 1S/C17H17ClO3/c1-21-15-10-4-8-13(16(15)17(19)20)7-2-5-12-6-3-9-14(18)11-12/h3-4,6,8-11H,2,5,7H2,1H3,(H,19,20)
- InChIKey: SHAGYUIMEHYOCE-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)CCCC1C=CC=C(C=1C(=O)O)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 334
- トポロジー分子極性表面積: 46.5
2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB465341-100 mg |
2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid; . |
1171923-36-6 | 100mg |
€189.00 | 2023-04-21 | ||
abcr | AB465341-50mg |
2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid; . |
1171923-36-6 | 50mg |
€129.00 | 2025-02-19 | ||
abcr | AB465341-250mg |
2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid; . |
1171923-36-6 | 250mg |
€319.00 | 2025-02-19 | ||
abcr | AB465341-50 mg |
2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid; . |
1171923-36-6 | 50mg |
€129.00 | 2023-04-21 | ||
abcr | AB465341-250 mg |
2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid; . |
1171923-36-6 | 250mg |
€319.00 | 2023-04-21 | ||
Matrix Scientific | 209524-0.100g |
2-[3-(3-Chlorophenyl)-propyl]-6-methoxy-benzoic acid |
1171923-36-6 | 0.100g |
$477.00 | 2023-09-10 | ||
abcr | AB465341-100mg |
2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid; . |
1171923-36-6 | 100mg |
€189.00 | 2025-02-19 |
2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acidに関する追加情報
Professional Introduction to 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic Acid (CAS No. 1171923-36-6)
2-[3-(3-Chloro-phenyl-propyl]-6-methoxy-benzoic acid, identified by its CAS number 1171923-36-6, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its complex aromatic and aliphatic structure, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions.
The structural composition of 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid includes a benzoic acid core substituted with a methoxy group at the 6-position and an aliphatic chain linked to a chlorophenyl group at the 3-position. This unique arrangement of functional groups makes it a versatile scaffold for further chemical modifications and biological evaluations. The presence of the chloro substituent on the phenyl ring enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.
In recent years, there has been growing interest in exploring the pharmacological properties of benzoic acid derivatives. These compounds have shown promise in various preclinical studies due to their ability to interact with multiple biological targets. Specifically, the methoxy group in 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid may contribute to its solubility and metabolic stability, which are critical factors for drug efficacy and bioavailability.
One of the most compelling aspects of this compound is its potential role in modulating inflammatory pathways. Inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes have long been studied for their anti-inflammatory properties. The structural features of 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid suggest that it may interfere with these enzymatic pathways, thereby reducing inflammation and associated symptoms. Preliminary studies have indicated that derivatives of benzoic acid can exhibit significant anti-inflammatory effects, making this compound a promising candidate for further investigation.
The aliphatic chain extending from the chlorophenyl group in 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid also contributes to its pharmacological profile. This chain can serve as a linker for attaching additional functional groups, allowing for the creation of novel analogs with tailored properties. Such modifications can enhance binding affinity, improve pharmacokinetics, or target specific cellular receptors. The flexibility provided by the aliphatic chain makes this compound a valuable tool for medicinal chemists seeking to develop new therapeutic agents.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular docking studies have been particularly useful in predicting the interactions between 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid and biological targets such as enzymes and receptors. These studies have revealed that this compound may bind to several key proteins involved in inflammation, pain, and neurodegeneration. This information has guided researchers in designing more targeted experiments to validate these findings.
In addition to its anti-inflammatory potential, 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid has shown promise in other therapeutic areas. For instance, its structural similarity to known analgesics suggests that it may possess pain-relieving properties. Furthermore, its ability to cross the blood-brain barrier could make it useful in treating neurological disorders. These possibilities are currently under investigation in both academic and industrial research settings.
The synthesis of 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently. These methods not only improve the overall yield but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.
The safety profile of 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid is another critical aspect that has been evaluated through rigorous toxicological studies. Preliminary data suggest that this compound is well-tolerated at moderate doses, although further research is needed to fully understand its long-term effects. Such evaluations are essential for ensuring patient safety during clinical trials and eventual drug development.
The future prospects for 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid are promising, with ongoing research aimed at elucidating its full pharmacological spectrum and optimizing its delivery systems. Innovations in drug formulation could enhance its bioavailability and target specificity, opening up new therapeutic avenues. Collaborative efforts between academia and industry are likely to accelerate these developments, bringing this compound closer to clinical application.
In conclusion, 2-[3-(3-Chloro-phenyl-propyl]-6-methoxy-benzoic acid (CAS No. 1171923-36-6) represents a significant advancement in chemical pharmaceutical research. Its unique structural features, combined with promising preclinical results, make it a compelling candidate for further development. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a vital role in addressing various health challenges.
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